5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is an organic compound with the molecular formula C6H9N3. It is a heterocyclic compound containing both imidazole and pyrazine rings.
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is the Gαq proteins . These proteins are a type of G protein-coupled receptors (GPCRs), which are the largest family of cell-surface receptors in eukaryotes . They play a crucial role in intracellular signaling events .
Mode of Action
This compound interacts with its target, the Gαq proteins, by preferentially silencing them . This interaction results in changes in the activity of Gαq proteins, which are analyzed through the determination of intracellular myo-inositol 1-phosphate .
Biochemical Pathways
The silencing of Gαq proteins by this compound affects the GPCR activation pathway . This pathway initiates a plethora of intracellular multistep signaling events . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its ability to silence Gαq proteins . This results in changes in the activity of these proteins and potentially affects the signaling pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidates with hydrazides, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds . Another approach includes the use of amidrazones in cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,2-a]pyrazines .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting specific enzymes or receptors, such as transient receptor potential canonical 5 (TRPC5) inhibitors for treating renal injury.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: Similar in structure but contains a triazole ring instead of an imidazole ring.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Another heterocyclic compound with a different ring system.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBUHQQTIPEPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531779 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91476-80-1 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives in antifungal therapy?
A1: Research shows that specific this compound hybrids, particularly those with C-3 substitutions on the imidazopyrazine ring, exhibit promising antifungal activity against Sporothrix species. [] Importantly, these compounds demonstrated synergistic effects with itraconazole, even against itraconazole-resistant strains. [] This suggests their potential use in combination therapy to combat Sporotrichosis, potentially overcoming resistance challenges.
Q2: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound derivatives? What are the key findings?
A2: Yes, SAR studies have been crucial in understanding the relationship between structural modifications and the biological activity of these compounds. Research indicates that a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and the intact bicyclic skeleton are all essential for potent Gαq inhibitory activity. [] Additionally, in the context of antifungal activity against Sporothrix species, substitutions at the C-3 position of the imidazopyrazine ring are crucial for activity. [] These findings guide the design and optimization of novel this compound derivatives with improved potency and selectivity.
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